molecular formula C17H13N3O3 B5418228 N-(2-cyanophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-cyanophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B5418228
M. Wt: 307.30 g/mol
InChI Key: GRHYSIKPUSNPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, commonly known as COA-Cl, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. COA-Cl belongs to the class of benzoxazine compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of COA-Cl is not fully understood. However, it has been suggested that COA-Cl may exert its biological effects by modulating the activity of various signaling pathways in the body. For example, COA-Cl has been found to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
COA-Cl has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. COA-Cl has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, COA-Cl has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

COA-Cl has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. COA-Cl is also stable and can be stored for long periods of time. However, COA-Cl has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, COA-Cl has not been extensively tested for toxicity and safety, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the study of COA-Cl. One area of research is the development of new synthetic methods for the production of COA-Cl. Another area of research is the elucidation of the exact mechanism of action of COA-Cl. Further studies are also needed to determine the potential applications of COA-Cl in the treatment of neurodegenerative diseases and other conditions. Finally, more research is needed to determine the safety and toxicity of COA-Cl.

Synthesis Methods

COA-Cl can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-cyanophenylboronic acid with 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl chloride in the presence of a palladium catalyst. This method has been found to produce high yields of pure COA-Cl.

Scientific Research Applications

COA-Cl has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. COA-Cl has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-9-12-5-1-2-6-13(12)19-16(21)10-20-14-7-3-4-8-15(14)23-11-17(20)22/h1-8H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYSIKPUSNPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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